N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds derived from 3-phenylpropane hydrazide, including N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides, have demonstrated promising antibacterial and antifungal activities. Compounds with para substitution, specifically compound 3a, 4a, and 4b, were identified as particularly potent in this aspect (Fuloria et al., 2009).
Anticancer Potential
Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have been synthesized and evaluated against human cancer cell lines. Notably, compounds exhibited notable cytotoxicity against ovarian and oral cancers, suggesting potential utility in anticancer drug design (Vivek Kumar et al., 2009).
Chemoselective Reactions
The compound N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which contains three nucleophilic centers, has shown interesting reactivity against dihaloalkanes and aldehydes, leading to chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines. This reactivity has been explained through ab initio calculations, providing insights into its chemical behavior (Hajji et al., 2002).
Antibacterial and Antifungal Activities
Various derivatives of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide have been synthesized and evaluated for their antibacterial and antifungal activities. Preliminary results indicate promising antibacterial potential, warranting further consideration as antimicrobials (Patel & Dhameliya, 2010).
Mechanism of Action
- CDK2 plays a crucial role in cell cycle regulation, specifically during the G1 to S phase transition. It forms complexes with cyclins and phosphorylates downstream substrates involved in cell cycle progression .
- This binding prevents CDK2 from phosphorylating its substrates, disrupting cell cycle progression and inhibiting cell proliferation .
Target of Action
Mode of Action
- inhibits CDK2 activity by binding to its active site.
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. No data provided. Metabolic pathways remain unspecified. Not documented. Not characterized. Data unavailable .
Result of Action
Action Environment
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(11-10-15-6-2-1-3-7-15)19-16-8-4-9-17(14-16)20-12-5-13-24(20,22)23/h1-4,6-9,14H,5,10-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENUALCJKNTUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.